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molecular formula C9H11N3O4 B8430961 3-Cyclopentyl-4-nitro-isoxazole-5-carboxamide

3-Cyclopentyl-4-nitro-isoxazole-5-carboxamide

Cat. No. B8430961
M. Wt: 225.20 g/mol
InChI Key: VRUZDCQUEHOQIB-UHFFFAOYSA-N
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Patent
US06777416B2

Procedure details

3.15 g (13.9 mmol) of 3-cyclopentyl-4-nitro-isoxazole-5-carboxamide (example V) and 17.51 g (327 mmol) of ammonium chloride are suspended in 70 ml of water and the suspension is cooled to 0° C. 8.5 g (118 mmol) of zinc powder are added in small portions while stirring vigorously. The reaction mixture is stirred at room temperature for 30 minutes. For the working up, filtration takes place through kieselguhr with the kieselguhr subsequently being washed with ethyl acetate, and the filtrate is evaporated to dryness in vacuo. The residue is triturated with ethyl acetate. After filtering, the solvent is removed in vacuo. 1.95 g (70%) of colorless solid are obtained.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
17.51 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.5 g
Type
catalyst
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:10]([N+:11]([O-])=O)=[C:9]([C:14]([NH2:16])=[O:15])[O:8][N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>O.[Zn]>[NH2:11][C:10]1[C:6]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)=[N:7][O:8][C:9]=1[C:14]([NH2:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
C1(CCCC1)C1=NOC(=C1[N+](=O)[O-])C(=O)N
Step Two
Name
Quantity
17.51 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
8.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
For the working up, filtration
WASH
Type
WASH
Details
subsequently being washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NOC1C(=O)N)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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